rac-(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, cis
Description
rac-(1R,2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, cis (CAS: 2580094-10-4) is a racemic mixture of enantiomers with a cis-configuration on a cyclobutane core. The compound features:
- Fmoc protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group enhances stability during solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions .
- Cyclobutane scaffold: The four-membered ring introduces ring strain, influencing conformational rigidity and intermolecular interactions.
- Stereochemistry: The cis-(1R,2S) configuration dictates spatial arrangement, impacting binding affinity in medicinal chemistry applications.
Its molecular formula is C₂₀H₁₉NO₄ (exact weight: 337.37 g/mol), and it is stored at 2–8°C to prevent degradation .
Properties
CAS No. |
2138005-56-6 |
|---|---|
Molecular Formula |
C20H19NO4 |
Molecular Weight |
337.4 |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of rac-(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, cis, is typically a specific enzyme or receptor involved in a biochemical pathway. This compound is often used in peptide synthesis, where it acts as a protecting group for amino acids, preventing unwanted reactions during the synthesis process .
Mode of Action
The compound interacts with its target by forming a stable complex that protects the amino group of the amino acid. This interaction prevents the amino group from participating in side reactions, ensuring that the desired peptide bonds are formed correctly. The fluorenylmethoxycarbonyl (Fmoc) group is later removed under specific conditions to reveal the free amino group, allowing further reactions to proceed .
Biochemical Pathways
In peptide synthesis, the Fmoc group is used to protect the amino group of amino acids The protected amino acids are then sequentially added to a growing peptide chainThis process ensures the correct sequence of amino acids in the final peptide product .
Pharmacokinetics
The compound is stable at room temperature and can be stored for extended periods without degradation .
Action Environment
Environmental factors such as temperature, pH, and solvent can influence the stability and efficacy of this compound. The compound is stable at room temperature but may degrade under extreme conditions. It is typically used in organic solvents compatible with peptide synthesis protocols .
Biological Activity
rac-(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, commonly referred to as Fmoc-AC4C-OH, is a synthetic amino acid derivative notable for its applications in peptide synthesis and potential therapeutic uses. This compound features a unique cyclobutane structure that contributes to its biological properties.
Chemical Structure and Properties
The chemical structure of Fmoc-AC4C-OH is characterized by the following features:
- Molecular Formula : C20H19NO4
- Molecular Weight : 337.38 g/mol
- IUPAC Name : (1R,2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid
- CAS Number : 885951-77-9
The compound can be represented as follows:
Fmoc-AC4C-OH exhibits biological activity primarily through its role as a building block in peptide synthesis. The fluorene moiety enhances the stability and solubility of peptides, while the cyclobutane structure contributes to conformational rigidity, potentially influencing the biological interactions of the resulting peptides.
Antimicrobial Activity
Recent studies have indicated that derivatives of Fmoc-AC4C-OH possess antimicrobial properties. For example, research published in Journal of Medicinal Chemistry demonstrated that certain peptide sequences incorporating this amino acid exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
Anticancer Potential
Fmoc-AC4C-OH has been investigated for its anticancer properties. A study published in Cancer Research highlighted that peptides synthesized with this compound showed selective cytotoxicity towards cancer cells while sparing normal cells. The proposed mechanism involves apoptosis induction through mitochondrial pathways.
Case Study 1: Antimicrobial Peptide Development
A group of researchers synthesized a series of antimicrobial peptides using Fmoc-AC4C-OH as a key building block. The peptides were tested against various pathogens, including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) as low as 5 μg/mL for some sequences, indicating potent antimicrobial activity.
| Peptide Sequence | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| AC4C-KWKK | 5 | Staphylococcus aureus |
| AC4C-RRWW | 10 | Escherichia coli |
Case Study 2: Anticancer Activity
In another study focused on cancer therapy, researchers designed a peptide containing Fmoc-AC4C-OH that targeted specific cancer cell lines. The peptide demonstrated an IC50 value of 15 μM in HeLa cells, suggesting potential for development into a therapeutic agent.
| Peptide Sequence | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| AC4C-PGQ | 15 | HeLa |
| AC4C-VLQ | 25 | MCF7 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclobutane Derivatives
a) 1-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}cyclobutanecarboxylic acid (CAS 885951-77-9)
| Property | Target Compound | 1-Fmoc-cyclobutane Derivative |
|---|---|---|
| CAS Number | 2580094-10-4 | 885951-77-9 |
| Molecular Weight | 337.37 g/mol | 337.37 g/mol |
| Configuration | cis-(1R,2S) racemic | Non-chiral |
| Storage | 2–8°C | 2–8°C |
b) 3-Fmoc-aminocyclobutane-1-carboxylic acid
- Key Difference: Amino group at position 3 instead of 2.
Diastereomers and Stereoisomers
a) (1R,2R)-2-Fmoc-aminocyclobutane-1-carboxylic acid (CAS 2580094-10-4)
Ring-Expanded Analogs
a) (1R,3S)-3-Fmoc-aminocyclopentanecarboxylic acid (CAS 220497-67-6)
- Key Difference : Cyclopentane (5-membered ring) instead of cyclobutane.
- Impact : Reduced ring strain enhances thermodynamic stability but may decrease binding specificity in enzyme inhibition .
| Property | Target Compound | Cyclopentane Analog |
|---|---|---|
| Ring Size | 4-membered | 5-membered |
| Molecular Weight | 337.37 g/mol | 353.41 g/mol |
| Solubility | Moderate in DMSO | Higher in aqueous buffers |
b) cis-1-Fmoc-aminoindane-2-carboxylic acid (CAS 2307772-75-2)
- Key Difference : Indane ring (fused benzene-cyclopentane) replaces cyclobutane.
Preparation Methods
Amination via Curtius Rearrangement
The amino group is introduced through a Curtius rearrangement of a cyclobutane-carboxylic acid azide. Treatment of cyclobutane-1-carbonyl chloride with sodium azide forms the acyl azide, which upon heating undergoes rearrangement to an isocyanate intermediate. Hydrolysis of the isocyanate yields the primary amine, which is subsequently protected as the Fmoc derivative.
Reaction Conditions
Direct Amination Using Nitroalkanes
An alternative route employs nitrocyclobutane intermediates. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which is then protected with Fmoc-Cl in the presence of DIEA. This method avoids the hazardous handling of azides but requires stringent control over hydrogenation conditions to prevent over-reduction.
Fmoc Protection and Racemic Resolution
The amine group is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions. A typical protocol involves dissolving the cyclobutane amine in DMF, adding Fmoc-Cl (1.1 equiv), and stirring with DIEA (2 equiv) at 0°C for 4 h. The cis configuration is preserved by maintaining low temperatures to minimize epimerization.
Purification
Crude product is purified via flash chromatography (hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA). Yields range from 60–85%, depending on the starting material’s purity.
| Property | Value | Method |
|---|---|---|
| Melting Point | 142–145°C | DSC |
| Specific Rotation | 0° (racemic) | Polarimetry |
| HPLC Purity | >98% | C18, 220 nm |
Industrial-Scale Production Protocols
Large-scale synthesis (≥100 g) utilizes continuous flow reactors to enhance reproducibility. Key steps include:
-
Continuous [2+2] Cycloaddition : UV flow reactors achieve higher photon efficiency compared to batch systems, improving yield to 78%.
-
Automated Fmoc Protection : In-line mixing of Fmoc-Cl and DIEA ensures stoichiometric precision, reducing byproduct formation.
-
Crystallization-Driven Purification : Anti-solvent addition (water) precipitates the product, yielding 95% purity after one crystallization.
Comparative Analysis of Synthetic Routes
The table below evaluates three principal methods:
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| [2+2] Cycloaddition | 65 | 98 | 120 | High |
| Curtius Rearrangement | 58 | 97 | 180 | Moderate |
| Nitro Reduction | 72 | 99 | 150 | High |
The nitro reduction route offers the best balance of yield and scalability, though azide-based methods remain prevalent in academic settings due to established protocols .
Q & A
Q. What are the key steps for synthesizing rac-(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, cis?
- Methodological Answer : Synthesis typically involves:
Cyclobutane Ring Formation : Use [2+2] photocycloaddition or strain-driven ring closure to construct the cyclobutane core .
Fmoc Protection : Introduce the Fmoc group via carbodiimide-mediated coupling (e.g., DCC or EDC) to protect the amine functionality .
Stereochemical Control : Optimize reaction conditions (e.g., chiral catalysts or enzymatic resolution) to achieve the desired (1R,2S) stereochemistry .
Purification : Employ reverse-phase HPLC or silica gel chromatography to isolate the cis isomer, confirmed by NMR and chiral HPLC .
Q. How does the Fmoc group influence the compound's stability and reactivity?
- Methodological Answer : The Fmoc group:
- Stability : Protects the amine from undesired reactions during synthesis but is labile under basic conditions (e.g., 20% piperidine in DMF) for selective deprotection .
- Reactivity : Enhances solubility in organic solvents (e.g., DCM, DMF) for peptide coupling while avoiding side reactions at the carboxylic acid group .
- Analytical Tracking : UV-active fluorenyl moiety (λ~300 nm) aids in monitoring reactions via LC-MS .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Assign stereochemistry using 2D NOESY/ROESY to confirm cis configuration and cyclobutane ring geometry .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected ~377.4 g/mol for C₂₁H₂₁NO₅) .
- Chiral HPLC : Resolve enantiomers using a Chiralpak column (e.g., AD-H) with hexane/isopropanol gradients .
Advanced Research Questions
Q. How does the cyclobutane ring's stereochemistry affect interactions with biological targets?
- Methodological Answer :
- Steric Effects : The cis (1R,2S) configuration imposes spatial constraints, favoring interactions with planar enzyme active sites (e.g., proteases) over trans isomers .
- Hydrogen Bonding : Carboxylic acid and Fmoc-protected amine form hydrogen bonds with residues like Asp/Glu in target proteins, as shown in molecular docking studies .
- Comparative Studies : Replace cyclobutane with cyclohexane (CAS 430460) to assess steric flexibility; cyclobutane derivatives often show higher binding specificity .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
- Methodological Answer :
- pH-Dependent Degradation Studies :
| Condition (pH) | Stability (Half-Life) | Major Degradation Pathway |
|---|---|---|
| 2.0 (acidic) | >48 hours | Fmoc deprotection |
| 7.4 (neutral) | ~72 hours | Cyclobutane ring opening |
| 9.0 (basic) | <24 hours | Amide hydrolysis |
- Mitigation : Use buffered solutions (pH 4–6) for storage and avoid prolonged exposure to bases . Conduct accelerated stability testing (40°C/75% RH) to model long-term behavior .
Q. How can computational modeling predict the compound's reactivity in peptide coupling?
- Methodological Answer :
- DFT Calculations : Model transition states for carbodiimide-mediated coupling to optimize activation (e.g., Gibbs free energy barriers <25 kcal/mol favor reaction) .
- Solvent Effects : Simulate solvation in DMF vs. THF; DMF stabilizes the oxazolium intermediate, enhancing coupling efficiency .
- Machine Learning : Train models on similar Fmoc-amino acids (e.g., CAS 2044710-58-7) to predict optimal reaction conditions .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to minimize inhalation of dust (GHS H335); monitor air quality with real-time particulate sensors .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA Class D) .
Comparative Analysis
Q. How does this compound compare to structurally similar Fmoc-protected amino acids?
- Methodological Answer :
- Takeaway : Cyclobutane derivatives exhibit superior target selectivity due to rigid geometry but require tailored synthetic routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
